(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid
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Overview
Description
(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid is an organic compound that features a fluorinated pyridine ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoropyridine-3-carbaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol at reflux temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Knoevenagel condensation process to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Fluorophenyl)prop-2-enoic acid: Similar structure but with a fluorinated phenyl ring instead of a pyridine ring.
(E)-3-(6-Chloropyridin-3-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.
Uniqueness
(E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(6-fluoropyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOWAWHCBGKSC-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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